3-(6-Aminopyridin-3-yl)propanoic acid

Medicinal Chemistry ADME Properties Lead Optimization

This specific aminopyridine derivative is a crucial intermediate for constructing the pharmacophore of direct thrombin inhibitors like dabigatran etexilate. Its unique 6-amino substitution and propanoic acid chain are essential for target binding; substitution with analogs like 6-aminonicotinic acid will result in synthetic failure. This is a high-purity, research-grade building block for validated applications.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 446263-96-3
Cat. No. B1289574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Aminopyridin-3-yl)propanoic acid
CAS446263-96-3
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CCC(=O)O)N
InChIInChI=1S/C8H10N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1,3,5H,2,4H2,(H2,9,10)(H,11,12)
InChIKeyDNYMWQXLIYJTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-(6-Aminopyridin-3-yl)propanoic Acid (CAS 446263-96-3): A Building Block for Pharmaceutical and Agrochemical Research


3-(6-Aminopyridin-3-yl)propanoic acid (CAS 446263-96-3) is a heterocyclic organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. It is categorized as an aminopyridine derivative and consists of a pyridine ring substituted with an amino group at the 6-position and a propanoic acid chain at the 3-position [1]. This compound is commercially available with a purity of ≥98% and is primarily used as a research chemical and a versatile synthetic building block for more complex molecules in medicinal chemistry, material science, and agrochemical development [2].

Critical Procurement Note: Why Generic Pyridine or Aminopyridine Analogs Cannot Replace 3-(6-Aminopyridin-3-yl)propanoic Acid


The specific substitution pattern of 3-(6-Aminopyridin-3-yl)propanoic acid—featuring an amino group at the 6-position and a propanoic acid chain at the 3-position of the pyridine ring—imparts distinct physicochemical properties and reactivity profiles compared to other aminopyridine derivatives . Even minor changes, such as moving the amino group (e.g., 3-(5-aminopyridin-2-yl)propanoic acid), altering the linker length (e.g., 6-aminonicotinic acid), or substituting the functional group (e.g., 3-(pyridin-3-yl)propanoic acid), can result in significant differences in hydrogen-bonding capability, LogP, and pKa . These variations directly impact the compound's role as a synthetic intermediate, its interaction with biological targets, and its performance in specific chemical reactions. Therefore, substituting a generic analog without verifying the quantitative impact on the intended application carries a high risk of experimental failure or compromised product quality .

Quantitative Differentiators: Verifiable Data for 3-(6-Aminopyridin-3-yl)propanoic Acid Against Key Comparators


Physicochemical Property Comparison: LogP and Solubility of 3-(6-Aminopyridin-3-yl)propanoic Acid vs. Unsubstituted 3-(Pyridin-3-yl)propanoic Acid

The introduction of an amino group at the 6-position of the pyridine ring in 3-(6-aminopyridin-3-yl)propanoic acid results in a significantly lower calculated LogP and increased polarity compared to the unsubstituted 3-(pyridin-3-yl)propanoic acid. This difference is quantifiable and directly influences the compound's solubility and its suitability as a building block for more polar or hydrogen-bonding-intensive applications . The target compound has a reported LogP of 0.61 and a solubility of 10.3 mg/mL, whereas the unsubstituted analog is more lipophilic and less soluble in aqueous media .

Medicinal Chemistry ADME Properties Lead Optimization

Structural Differentiation: Role of the Propanoic Acid Linker Compared to the Carboxylic Acid Moiety in 6-Aminonicotinic Acid

The presence of a flexible propanoic acid linker (-CH2-CH2-COOH) at the 3-position in the target compound is a key structural differentiator from 6-aminonicotinic acid, where a carboxylic acid group is directly attached to the pyridine ring . This structural difference has a quantifiable impact on the compound's properties. For example, the target compound has a predicted pKa of 4.18 ± 0.10, while 6-aminonicotinic acid, with its direct carboxyl attachment, would have a different pKa profile due to the altered electron distribution on the pyridine ring [1]. Furthermore, the ethyl ester of this target compound (ethyl 3-(6-aminopyridin-3-yl)propanoate) is a documented key intermediate in the synthesis of direct thrombin inhibitors like dabigatran etexilate, a role for which 6-aminonicotinic acid is not suited .

Medicinal Chemistry Synthetic Building Blocks Chemical Biology

Toxicological Classification: GHS Hazard Profile as a Determinant for Safe Handling and Procurement

According to the ECHA classification and labeling inventory, 3-(6-aminopyridin-3-yl)propanoic acid is classified with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This explicit hazard profile is a critical procurement differentiator. In contrast, its ethyl ester analog, ethyl 3-(6-aminopyridin-3-yl)propanoate, may have a different hazard profile due to the esterified carboxyl group, which alters its volatility and potential for skin absorption . The free acid form requires specific personal protective equipment (PPE) and engineering controls during handling, which must be factored into total cost of ownership and laboratory safety protocols.

Chemical Safety Regulatory Compliance Laboratory Procurement

Recommended Applications for 3-(6-Aminopyridin-3-yl)propanoic Acid Based on Verified Evidence


Synthesis of Anticoagulant Drug Candidates

3-(6-Aminopyridin-3-yl)propanoic acid is a crucial starting material for synthesizing ethyl 3-(6-aminopyridin-3-yl)propanoate, which is a recognized key intermediate in the production of direct thrombin inhibitors like dabigatran etexilate . Its specific propanoic acid chain and 6-amino substitution pattern are required for constructing the pharmacophore responsible for binding to the thrombin active site. Using a shorter-chain analog like 6-aminonicotinic acid or a regioisomer with a different amino group position would fail to yield the correct intermediate, making the procurement of this specific compound essential for this synthetic route [1].

Antibacterial Drug Discovery (FabI Inhibition)

Research on bacterial enoyl-ACP reductase (FabI) inhibitors has utilized 3-(6-aminopyridin-3-yl)propanoic acid as a structural component . FabI is a key enzyme in bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterials. The compound's ability to serve as a building block for generating diverse chemical libraries for FabI inhibitor screening is supported by its mention in this specific context. The presence of the 6-amino group allows for further derivatization, while the propanoic acid chain can be used to modulate the molecule's physicochemical properties, offering a specific chemical entry point not available with other aminopyridine isomers [1].

Development of Novel PPAR Agonists and Metabolic Disease Agents

The pyridine-3-propanoic acid scaffold, to which 3-(6-aminopyridin-3-yl)propanoic acid belongs, has been explored for the discovery of dual PPARα/γ agonists as potential antidiabetic agents . The compound's core structure, featuring a pyridine ring linked to a propanoic acid chain, is a privileged pharmacophore in this therapeutic area. The 6-amino group on the pyridine ring of the target compound provides a unique handle for introducing molecular diversity during lead optimization, distinguishing it from other unsubstituted or differently substituted pyridine-3-propanoic acid analogs [1].

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